POPS-Na

Overview

Description

POPS-Na, or sodium poly(oxy-1,4-phenylene-sulfonyl-1,4-phenylene), is a type of porous organic polymer. These polymers are known for their high surface areas, robust skeletons, tunable pores, and adjustable functionality. This compound is particularly notable for its applications in various fields due to its unique chemical properties.

Preparation Methods

The synthesis of sodium poly(oxy-1,4-phenylene-sulfonyl-1,4-phenylene) involves the use of ionic building blocks and charged functional groups to construct the polyelectrolyte frameworks. The synthetic methods include direct synthesis and post-modification, which can result in either amorphous or crystalline structures . Industrial production methods often involve the use of advanced polymerization techniques to ensure the material’s high surface area and stability.

Chemical Reactions Analysis

POPS-Na undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific conditions and reagents used but generally include various functionalized derivatives of the original polymer .

Scientific Research Applications

POPS-Na has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and stability.

Biology: Employed in the development of biosensors and drug delivery systems.

Medicine: Utilized in the creation of medical imaging devices and radiotherapy installations.

Mechanism of Action

The mechanism by which sodium poly(oxy-1,4-phenylene-sulfonyl-1,4-phenylene) exerts its effects involves its ability to interact with various molecular targets and pathways. The polymer’s high surface area and tunable pores allow it to adsorb and interact with different molecules, facilitating reactions and processes. The specific pathways involved depend on the application but often include catalytic and adsorption mechanisms .

Comparison with Similar Compounds

POPS-Na can be compared with other similar compounds, such as:

Covalent Organic Frameworks (COFs): These are crystalline materials with well-defined structures, whereas this compound can be either amorphous or crystalline.

Hypercrosslinked Polymers (HCPs): These have a similar high surface area but differ in their structural rigidity and functionalization options.

Conjugated Microporous Polymers (CMPs): These are known for their extended π-conjugation, which is not a feature of this compound.

The uniqueness of this compound lies in its combination of high surface area, tunable pores, and robust chemical stability, making it suitable for a wide range of applications.

Properties

IUPAC Name |

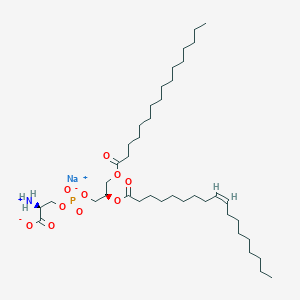

sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H76NO10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(43)51-36(34-49-52(46,47)50-35-37(41)40(44)45)33-48-38(42)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,36-37H,3-16,19-35,41H2,1-2H3,(H,44,45)(H,46,47);/q;+1/p-1/b18-17-;/t36-,37+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYKXRYGZHMUSU-JEAFVVATSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H75NNaO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are Persistent Organic Pollutants (POPs)?

A1: POPs are toxic chemicals that persist in the environment, resist degradation, bioaccumulate in organisms, and can be transported long distances through air and water. [, , ]

Q2: What are some examples of POPs?

A2: Examples include:* Pesticides like DDT and Endosulfan []* Industrial chemicals like PCBs [, ]* By-products of industrial processes like dioxins and furans []

Q3: Why are POPs a concern?

A3: They can have serious health effects on humans and wildlife, including:* Cancer []* Reproductive problems* Immune system damage* Endocrine disruption [, ]

Q4: How are POPs transported in the environment?

A4: POPs can be transported long distances through the atmosphere, water, and migratory species. Temperature plays a role in their volatilization from soil. [, , ]

Q5: How do POPs accumulate in organisms?

A5: POPs are lipophilic, meaning they dissolve in fats. They accumulate in fatty tissues of organisms and can biomagnify up the food chain, leading to higher concentrations in top predators. [, ]

Q6: What is the role of vegetation in the distribution of POPs?

A6: Vegetation can act as both a sink and a source of POPs. Plants can absorb POPs from the air and soil, and different plant species have different accumulation potentials. [] For example, coniferous trees tend to accumulate more POPs than grasses. [] Factors influencing uptake include the octanol-water partition coefficient (KOW) of the POP and the mechanism of uptake (e.g., dry deposition versus diffusion). []

Q7: How are POPs measured in environmental samples?

A7: Various analytical techniques are used to measure POPs, including gas chromatography coupled with mass spectrometry (GC/MS). [, ]

Q8: Can you provide an example of a method development for POP analysis?

A8: One study developed a new method using direct immersion solid-phase microextraction (DI-SPME) coupled with GC/MS for the simultaneous extraction of endosulfan and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in water samples. []

Q9: What are some methods for remediating POPs in the environment?

A9: Remediation methods include:* Phytoremediation: Using plants to remove, degrade, or contain contaminants [, ]* Adsorption: Using materials like carbon nanotubes, modified bentonite, and vermiculite to remove POPs from water []

Q10: What are some ongoing research areas related to POPs?

A10: Research continues on:* Understanding the long-term effects of POPs on human health and the environment* Developing more effective and sustainable remediation technologies* Monitoring POP levels in various environmental compartments

Q11: What are some international agreements aimed at reducing POPs?

A11: The Stockholm Convention is a global treaty aimed at eliminating or reducing the release of POPs into the environment. []

- Structure-Activity Relationship (SAR): Understanding how the chemical structure of a compound relates to its biological activity is crucial in drug discovery []. This principle is also relevant to environmental toxicology, where slight changes in a POP's structure can significantly alter its toxicity and persistence.

- Analytical Method Validation: Accurate and reliable analytical methods are essential for quantifying drug concentrations in biological samples and ensuring drug quality and safety []. This principle is mirrored in environmental analytical chemistry for the reliable measurement of POPs.

- Toxicity and Safety: Evaluating the potential toxicity of a new drug is paramount in pharmaceutical development []. Similarly, understanding the ecotoxicological effects of POPs on various organisms is crucial for assessing their environmental risk.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

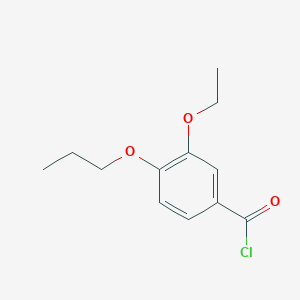

![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420734.png)

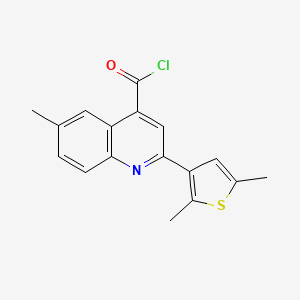

![[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1420746.png)

![Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1420749.png)